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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic underpinnings of Nisin Z, a

natural variant of the widely used antimicrobial peptide, nisin. Produced by certain strains of

Lactococcus lactis, Nisin Z offers significant potential in food preservation and biomedical

applications. This document details the organization and function of the nisin Z gene cluster,

the biosynthetic and regulatory pathways, quantitative production data, and comprehensive

protocols for key experimental analyses.

The Nisin Z Genetic Locus
Nisin Z is a 34-amino acid cationic peptide with a molecular weight of approximately 3330 Da.

[1] It differs from the more common Nisin A variant by a single amino acid substitution at

position 27, where an asparagine replaces a histidine.[2] This seemingly minor change has

been noted to improve diffusion properties in agar-based assays.[2] The genetic determinants

for Nisin Z biosynthesis, immunity, and regulation are encoded within a chromosomally

located, ~70 kb conjugative transposon.[3] The core of this system is the nisZBTCIPRKFEG

gene cluster, which is organized into distinct transcriptional units.[4][5]

Organization of the Nisin Z Gene Cluster
The eleven genes essential for Nisin Z production and immunity are organized into operons,

with transcription initiated from at least three different promoters.[6] The primary operons are
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generally considered to be nisZBTCIP and nisFEG, with nisRK being transcribed separately.[5]

[7]

Functions of the Genetic Determinants
The roles of the individual genes within the cluster have been extensively studied and are

crucial for the ribosomal synthesis, post-translational modification, transport, and regulation of

Nisin Z.
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Gene Function

nisZ
Structural gene encoding the 57-amino acid

precursor peptide, prenisin Z.[3]

nisB

Dehydratase; involved in the first post-

translational modification step, converting serine

and threonine residues in the core peptide to

dehydroalanine and dehydrobutyrine,

respectively.[8][9]

nisC

Cyclase; catalyzes the formation of thioether

cross-links (lanthionine and methyllanthionine

rings) between cysteine residues and the

dehydrated amino acids.[8][9]

nisT

An ABC transporter protein responsible for the

translocation of the modified prenisin Z across

the cytoplasmic membrane.[3][10]

nisP

A subtilisin-like serine protease located on the

exterior of the cell membrane that cleaves the

N-terminal leader peptide from the secreted

prenisin Z, releasing the mature, active

bacteriocin.[8][11]

nisR
The response regulator component of the two-

component regulatory system.[8][11]

nisK

The sensor histidine kinase component of the

two-component system; it detects extracellular

nisin.[8][11]

nisI

Immunity protein; a lipoprotein that provides the

producer cell with a degree of protection against

extracellular nisin.[8][12]

nisF, E, G

Components of an ABC transporter complex

that work in conjunction with NisI to confer

robust immunity to the producer strain.[3]
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Quantitative Data Summary
The following tables summarize key quantitative data related to Nisin Z production and activity

as reported in the literature.

Table 2.1: Molecular Mass and Production Yields
Parameter Value Strain / Condition

Molecular Mass (MALDI-

TOF/TOF)
3329.561 - 3330.567 Da

Various wild strains of L.

lactis[1]

Nisin Z Production (Control) 16,000 AU/ml L. lactis subsp. lactis A164[13]

Nisin Z Production

(Overexpressing nisRK)
25,000 AU/ml L. lactis subsp. lactis A164[13]

Nisin Z Production

(Overexpressing nisFEG)
25,000 AU/ml L. lactis subsp. lactis A164[13]

Table 2.2: Minimum Inhibitory Concentrations (MIC)
Indicator Organism MIC Range (µg/mL)

Staphylococcus aureus 3.2 - 6.8[14]

Staphylococcus aureus (MRSA & MSSA) 4 - 16[2]

Gram-positive bacteria (general) Identical to Nisin A[2]

Biosynthesis and Regulatory Pathways
The production of Nisin Z is a highly coordinated process involving post-translational

modification, transport, and a sophisticated auto-regulatory feedback loop.

Nisin Z Biosynthesis Pathway
The biosynthesis begins with the ribosomal synthesis of the nisZ gene product, a precursor

peptide. This precursor undergoes extensive modification before being secreted and activated.
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Caption: The Nisin Z biosynthesis pathway from gene to active peptide.

Nisin Z Quorum-Sensing Regulation
Nisin Z production is controlled by a two-component signal transduction system, NisK and

NisR.[5] This system creates a positive feedback loop where the presence of extracellular nisin

induces the expression of the entire gene cluster.[7]
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Caption: Quorum-sensing regulation of the nisin Z gene cluster.

Experimental Protocols
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The study of the Nisin Z gene cluster involves a range of molecular biology and microbiological

techniques. Below are detailed methodologies for key experiments.

General Experimental Workflow
A typical research workflow for identifying and characterizing a nisin Z producer involves

isolation, genetic identification, and functional assays.
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Caption: A typical workflow for the characterization of a Nisin Z producer.
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Protocol 1: Genomic DNA Extraction from Lactococcus
lactis
This protocol is adapted for Gram-positive bacteria, incorporating an enzymatic lysis step to

break down the peptidoglycan cell wall.

Cell Harvesting: Culture L. lactis in 5 mL of M17 broth supplemented with 0.5% glucose

(GM17) overnight at 30°C. Harvest cells by centrifugation.

Lysis Pre-treatment: Resuspend the cell pellet in a suitable buffer (e.g., Tris-EDTA). Add

lysozyme to a final concentration of 15-30 mg/mL. Incubate for 30-60 minutes at 37°C to

digest the cell wall.

DNA Purification: Proceed with a commercial genomic DNA purification kit (e.g., Monarch

Genomic Miniprep Kit, PureLink Microbiome DNA Purification Kit) following the

manufacturer's instructions for Gram-positive bacteria.[4]

Elution: Elute the purified genomic DNA in 50 µL of sterile water or elution buffer.

Quantification: Assess DNA concentration and purity using a spectrophotometer (e.g.,

NanoDrop).

Protocol 2: PCR Amplification of the nisZ Gene
This protocol allows for the specific amplification of the nisin structural gene for subsequent

sequencing and identification.

Reaction Mixture (50 µL total volume):

Sterile Water: to 50 µL

10x PCR Buffer (with MgCl₂): 5 µL

dNTP Mix (10 mM each): 1 µL

Forward Primer (10 µM): 2 µL (e.g., 5'-AAG AAT CTC TCA TGA GT-3')

Reverse Primer (10 µM): 2 µL (e.g., 5'-CCA TGT CTG AAC TAA CA-3')
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Taq DNA Polymerase (5 U/µL): 0.5 µL

Template gDNA (50-100 ng/µL): 1 µL

Thermocycler Program:

Initial Denaturation: 94°C for 5 minutes

35 Cycles:

Denaturation: 94°C for 1 minute

Annealing: 55°C for 1 minute

Extension: 72°C for 1-2 minutes

Final Extension: 72°C for 7 minutes

Hold: 4°C

Analysis: Visualize the PCR product (expected size ~350-900 bp depending on primers) on a

1% agarose gel stained with ethidium bromide. Purify the amplified fragment from the gel for

sequencing.

Protocol 3: Agar Diffusion Assay for Nisin Activity
This bioassay quantifies nisin activity by measuring the zone of growth inhibition of a sensitive

indicator strain.

Indicator Strain Preparation: Culture a sensitive indicator strain (e.g., Micrococcus luteus or

Lactobacillus sakei) in an appropriate broth until it reaches the exponential growth phase

(e.g., ~10⁷ CFU/mL).[5]

Agar Plate Preparation: Prepare an assay medium (e.g., 0.8% nutrient broth, 0.75% Bacto™

agar, 1% Tween 20).[5] Autoclave and cool to 45-50°C. Inoculate the molten agar with 1%

(v/v) of the prepared indicator strain culture and pour into sterile petri dishes.

Well Preparation: Once solidified, cut uniform wells (e.g., 5-6 mm in diameter) into the agar.
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Sample Application: Prepare serial dilutions of the nisin-containing sample (e.g., cell-free

culture supernatant) and a nisin standard of known concentration. Pipette a fixed volume

(e.g., 50-100 µL) of each dilution and the standard into separate wells.

Incubation: For improved results, pre-diffuse the plates at 4°C for 24 hours.[13]

Subsequently, incubate the plates at the optimal growth temperature for the indicator strain

(e.g., 30°C or 37°C) for 18-24 hours.

Analysis: Measure the diameter of the clear zones of inhibition around each well. Create a

standard curve by plotting the zone diameter against the logarithm of the nisin concentration

for the standards. Use this curve to determine the concentration of nisin in the samples,

often expressed in International Units (IU/mL) or Arbitrary Units (AU/mL).

Protocol 4: Broth Microdilution for Minimum Inhibitory
Concentration (MIC)
This method determines the lowest concentration of nisin that inhibits the visible growth of a

target microorganism.

Preparation of Nisin Stock: Prepare a stock solution of nisin in 0.02 N HCl to ensure solubility

and stability.

Plate Setup: In a 96-well polypropylene microtiter plate, perform two-fold serial dilutions of

the nisin stock solution in a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton

Broth for Staphylococcus aureus). The final volume in each well should be 100 µL.[3]

Inoculum Preparation: Grow the target bacterial strain (e.g., S. aureus) overnight. Dilute the

culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the

microtiter plate.

Controls: Include a positive control well (bacteria with no nisin) and a negative control well

(broth only).

Incubation: Incubate the plate at 37°C for 16-24 hours.

Reading the MIC: The MIC is defined as the lowest concentration of nisin in a well that

shows no visible turbidity (bacterial growth).[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2016.00508/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10800071/
https://karger.com/che/article/57/6/511/66564/In-vitro-Activities-of-Nisin-Alone-or-in
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 5: MALDI-TOF Mass Spectrometry Analysis of
Nisin Z
This technique is used to accurately determine the molecular mass of the purified peptide,

confirming its identity as Nisin Z.

Sample Purification: Nisin Z must be purified from the culture supernatant, often using

methods like chloroform extraction or chromatography. The sample should be free of salts

and detergents which can interfere with ionization.

Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-

hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent like 30-50% acetonitrile

with 0.1% trifluoroacetic acid (TFA).

Spotting the Target Plate (Dried-Droplet Method):

Mix the purified nisin sample with the matrix solution in a ratio of approximately 1:1 to 1:10

(sample:matrix).

Spot 1 µL of the mixture onto a MALDI target plate.

Allow the spot to air-dry completely at room temperature. This process results in the co-

crystallization of the nisin peptide within the matrix.

Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire

mass spectra in the appropriate mass range for nisin (e.g., 2000-4000 Da).[6]

Analysis: The resulting spectrum will show a peak corresponding to the mass-to-charge ratio

(m/z) of the protonated Nisin Z molecule, which should be approximately 3330 Da.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1148377?utm_src=pdf-body
https://www.benchchem.com/product/b1148377?utm_src=pdf-body
https://www.benchchem.com/product/b1148377?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28583849/
https://www.benchchem.com/product/b1148377?utm_src=pdf-body
https://experiments.springernature.com/articles/10.1385/1-59259-029-2:135
https://www.benchchem.com/product/b1148377?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Methods for Plasmid and Genomic DNA Isolation from Lactobacilli | Springer Nature
Experiments [experiments.springernature.com]

2. karger.com [karger.com]

3. Combination antimicrobial therapy: in vitro synergistic effect of anti-staphylococcal drug
oxacillin with antimicrobial peptide nisin against Staphylococcus epidermidis clinical isolates
and Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

4. Whole-Genome Sequence of Lactococcus lactis Subsp. lactis LL16 Confirms Safety,
Probiotic Potential, and Reveals Functional Traits - PMC [pmc.ncbi.nlm.nih.gov]

5. Modeling development of inhibition zones in an agar diffusion bioassay - PMC
[pmc.ncbi.nlm.nih.gov]

6. Rapid detection of Lactococcuslactis isolates producing the lantibiotics nisin, lacticin 481
and lacticin 3147 using MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]

7. scielo.br [scielo.br]

8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. mdpi.com [mdpi.com]

12. Evaluation of agar diffusion bioassay for nisin quantification - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. Frontiers | In Vitro Activities of Nisin and Nisin Derivatives Alone and In Combination with
Antibiotics against Staphylococcus Biofilms [frontiersin.org]

14. New Effective Method of Lactococcus Genome Editing Using Guide RNA-Directed
Transposition - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Nisin Z: A Technical Guide to its Genetic Determinants
and Gene Cluster]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1148377#nisin-z-genetic-determinants-and-gene-
cluster]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://experiments.springernature.com/articles/10.1385/1-59259-029-2:135
https://experiments.springernature.com/articles/10.1385/1-59259-029-2:135
https://karger.com/che/article/57/6/511/66564/In-vitro-Activities-of-Nisin-Alone-or-in
https://pmc.ncbi.nlm.nih.gov/articles/PMC10800071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10800071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10800071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10145936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10145936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4576963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4576963/
https://pubmed.ncbi.nlm.nih.gov/28583849/
https://pubmed.ncbi.nlm.nih.gov/28583849/
https://www.scielo.br/j/cta/a/85yZkr59BD43TcYsS3SHQKQ/?format=pdf&lang=en
https://massspec.chem.ucsb.edu/files/resources/sample_prep.pdf
https://www.researchgate.net/figure/MALDI-TOF-mass-spectrometry-analysis-of-purified-nisin-Mass-spectrum-of-the-Step-II_fig1_51665020
https://www.researchgate.net/post/How_should_I_isolate_plasmids_from_G_bacteria_Lactococcus_Lactis
https://www.mdpi.com/2076-0817/14/6/566
https://pubmed.ncbi.nlm.nih.gov/14963617/
https://pubmed.ncbi.nlm.nih.gov/14963617/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2016.00508/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2016.00508/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9696066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9696066/
https://www.benchchem.com/product/b1148377#nisin-z-genetic-determinants-and-gene-cluster
https://www.benchchem.com/product/b1148377#nisin-z-genetic-determinants-and-gene-cluster
https://www.benchchem.com/product/b1148377#nisin-z-genetic-determinants-and-gene-cluster
https://www.benchchem.com/product/b1148377#nisin-z-genetic-determinants-and-gene-cluster
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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